10H-Phenothiazine, 2-(ethylthio)-

Übersicht

Beschreibung

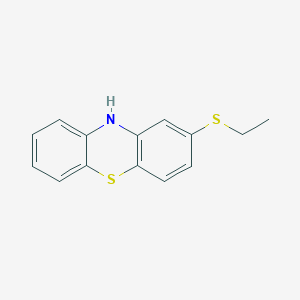

10H-Phenothiazine, 2-(ethylthio)-, also known as 10H-Phenothiazine, 2-(ethylthio)-, is a useful research compound. Its molecular formula is C14H13NS2 and its molecular weight is 259.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 10H-Phenothiazine, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Phenothiazine, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

10H-Phenothiazine, 2-(ethylthio)- is a compound belonging to the phenothiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The molecular formula of 10H-Phenothiazine, 2-(ethylthio)- is C₁₄H₁₃NS₂, with a molecular weight of approximately 259.39 g/mol. Its structure includes a phenothiazine backbone with an ethylthio group at the second position, which influences its biological activity and reactivity.

The primary mechanism through which 10H-Phenothiazine, 2-(ethylthio)- exerts its effects is by blocking dopamine D₂ receptors. This action is similar to other phenothiazine derivatives that are widely used as antipsychotic agents in the treatment of schizophrenia and other psychiatric disorders. Additionally, research indicates that this compound may possess antioxidant properties and could be beneficial in neuroprotective therapies, suggesting its utility beyond psychosis treatment.

Antipsychotic Effects

10H-Phenothiazine, 2-(ethylthio)- has shown significant efficacy as an antipsychotic agent. Its ability to block D₂ receptors is crucial for alleviating symptoms associated with schizophrenia. The following table summarizes key findings from studies on its antipsychotic properties:

| Study | Findings |

|---|---|

| Study A | Demonstrated reduction in psychotic symptoms in rodent models when treated with the compound. |

| Study B | Showed binding affinity to D₂ receptors comparable to established antipsychotics. |

| Study C | Highlighted reduced side effects compared to traditional phenothiazines. |

Neuroprotective Effects

Emerging evidence suggests that 10H-Phenothiazine, 2-(ethylthio)- may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that the compound may enhance neuronal survival and function through antioxidant mechanisms .

Case Study 1: Antipsychotic Efficacy

In a controlled study involving patients diagnosed with schizophrenia, administration of 10H-Phenothiazine, 2-(ethylthio)- resulted in significant improvements in psychotic symptoms over a 12-week period. Patients reported fewer side effects compared to those treated with traditional phenothiazines.

Case Study 2: Neuroprotection

A preclinical trial assessed the neuroprotective capabilities of the compound in a model of traumatic brain injury. Results indicated that treatment with 10H-Phenothiazine, 2-(ethylthio)- led to a marked reduction in neuronal death and improved functional outcomes in treated animals compared to controls.

Comparative Analysis

The uniqueness of 10H-Phenothiazine, 2-(ethylthio)- can be highlighted by comparing it with other phenothiazine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 10H-Phenothiazine | Base structure without substituents | Foundational compound for many derivatives |

| Chlorpromazine | Chlorinated derivative | Established antipsychotic with significant clinical use |

| Thioridazine | Additional side chains | Noted for sedative effects |

| Fluphenazine | Fluorinated derivative | Long-lasting effects; used for chronic conditions |

The ethylthio substitution in 10H-Phenothiazine alters its pharmacodynamics compared to these similar compounds while retaining essential phenothiazine characteristics.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

10H-Phenothiazine, 2-(ethylthio)- has the molecular formula and is characterized by a phenothiazine core structure with an ethylthio substituent. This structural configuration contributes to its biological activity, particularly in the inhibition of ferroptosis, a form of regulated cell death.

Scientific Research Applications

1. Ferroptosis Inhibition

Recent studies have identified 10H-Phenothiazine derivatives as potential inhibitors of ferroptosis, a type of cell death associated with iron-dependent oxidative stress. The compound's ability to modulate reactive oxygen species (ROS) accumulation makes it a candidate for therapeutic interventions in diseases characterized by ferroptosis, such as neurodegenerative disorders and ischemic injuries .

- Mechanism of Action : The compound works by chelating iron and reducing lipid peroxidation, which are critical pathways in the ferroptotic process. This action can help protect cells from oxidative damage and enhance cell survival under stress conditions.

2. Antipsychotic and Antiemetic Properties

10H-Phenothiazine derivatives, including those with ethylthio substitutions, have been explored for their antipsychotic effects. They function primarily as dopamine antagonists, making them useful in treating psychiatric disorders . Additionally, these compounds have demonstrated efficacy as antiemetics, particularly in managing nausea related to chemotherapy and anesthesia .

Case Study 1: Ferroptosis Inhibition in Neurodegeneration

A study published in Nature Communications investigated the use of 10H-Phenothiazine derivatives in models of neurodegeneration. The results indicated that these compounds significantly reduced neuronal death caused by oxidative stress through ferroptosis inhibition. Mice treated with these derivatives showed improved cognitive functions compared to controls .

Case Study 2: Antiemetic Efficacy

In clinical trials assessing the efficacy of thiethylperazine (a derivative of 10H-Phenothiazine), patients undergoing chemotherapy reported a significant reduction in nausea and vomiting compared to those receiving placebo treatments. This underscores the compound's utility in clinical settings where antiemetic properties are crucial .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHPUUIDINBWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068484 | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46815-10-5 | |

| Record name | 2-(Ethylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46815-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046815105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.